Cobalt(2+);difluoride;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

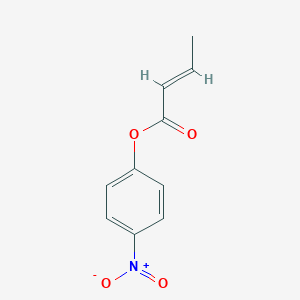

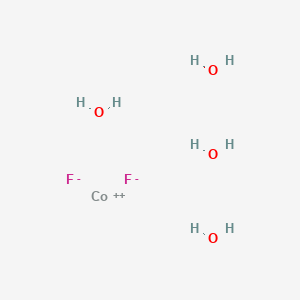

Cobalt(2+);difluoride;tetrahydrate, also known as Cobalt (II) fluoride tetrahydrate, is a chemical compound with the formula CoF2·4H2O . It is a pink or red crystalline solid .

Synthesis Analysis

Cobalt (II) fluoride can be prepared from anhydrous cobalt (II) chloride or cobalt (II) oxide in a stream of hydrogen fluoride . The tetrahydrate form is formed by dissolving cobalt (II) in hydrofluoric acid . The anhydrous fluoride can be extracted from this by dehydration .Molecular Structure Analysis

Cobalt (II) fluoride crystallizes in the rutile structure, which features octahedral Co centers and planar fluorides . The formula is given for both the red tetragonal crystal (CoF2), and the tetrahydrate red orthogonal crystal (CoF2·4H2O) .Chemical Reactions Analysis

Cobalt (II) fluoride is used in oxygen-sensitive fields, namely metal production . It is sparingly soluble in water but can be dissolved in warm mineral acid, and will decompose in boiling water . The hydrate is water-soluble, especially the di-hydrate CoF2·2H2O and tri-hydrate CoF2·3H2O forms of the compound .Physical And Chemical Properties Analysis

Cobalt (II) fluoride tetrahydrate has a molar mass of 168.99 g/mol . It has a density of 2.19 g/cm3 . It is soluble in water and its melting point is 200°C .Scientific Research Applications

Application in Metal Production

Cobalt(II) Fluoride Tetrahydrate

is a water-insoluble Cobalt(II) source used in oxygen-sensitive applications, such as metal production .

Method of Application

In metal production, Cobalt(II) Fluoride Tetrahydrate is typically used in its solid form and introduced into the production process where it reacts with oxygen to form cobalt metal. The exact procedures can vary depending on the specific production process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in metal production can result in the formation of high-purity cobalt metal. The exact yield and purity can vary depending on the specific production process and conditions.

Application in Synthetic Organic Chemistry and Pharmaceuticals Manufacturing

Cobalt(II) Fluoride Tetrahydrate has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals .

Method of Application

In synthetic organic chemistry and pharmaceuticals manufacturing, Cobalt(II) Fluoride Tetrahydrate is typically used as a catalyst or reagent. The exact procedures and conditions can vary widely depending on the specific reaction or process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in synthetic organic chemistry and pharmaceuticals manufacturing can facilitate various reactions and processes, potentially improving yield, selectivity, or other performance metrics. The exact results can vary widely depending on the specific reaction or process.

Application in Alloy Production

Cobalt(II) Fluoride Tetrahydrate can be used as a catalyst to alloy metals .

Method of Application

In alloy production, Cobalt(II) Fluoride Tetrahydrate is typically used as a catalyst. The exact procedures and conditions can vary widely depending on the specific reaction or process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in alloy production can facilitate various reactions and processes, potentially improving yield, selectivity, or other performance metrics. The exact results can vary widely depending on the specific reaction or process.

Application in Optical Deposition

Cobalt(II) Fluoride Tetrahydrate is also used for optical deposition, of which it tremendously improves optical quality .

Method of Application

In optical deposition, Cobalt(II) Fluoride Tetrahydrate is typically used in its solid form and introduced into the deposition process where it reacts to form a thin film. The exact procedures can vary depending on the specific deposition process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in optical deposition can result in the formation of high-quality optical films. The exact yield and quality can vary depending on the specific deposition process and conditions.

Application in Dentistry

Cobalt(II) Fluoride Tetrahydrate can be used as a source of the fluoride ion in dentist care .

Method of Application

In dentistry, Cobalt(II) Fluoride Tetrahydrate is typically used in fluoride treatments to strengthen tooth enamel and prevent cavities. The exact procedures can vary depending on the specific treatment.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in dentistry can help to strengthen tooth enamel and prevent cavities. The exact results can vary depending on the specific treatment and individual patient factors.

Application in Fluorine Production

Cobalt(II) Fluoride Tetrahydrate can be used in the production of fluorine gas .

Method of Application

In fluorine production, Cobalt(II) Fluoride Tetrahydrate is typically heated to high temperatures (around 500 °C) in the presence of a reducing agent. The exact procedures and conditions can vary widely depending on the specific reaction or process .

Safety And Hazards

properties

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+) tetrahydrate difluoride | |

CAS RN |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)